molecular formula C6H12N2 B12923519 Acetonitrile, [methyl(1-methylethyl)amino]- CAS No. 62842-31-3

Acetonitrile, [methyl(1-methylethyl)amino]-

Cat. No.: B12923519
CAS No.: 62842-31-3
M. Wt: 112.17 g/mol
InChI Key: OKVCJTAEKCLWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropyl(methyl)amino)acetonitrile is an organic compound that features both an amine and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .

Industrial Production Methods

Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Isopropyl(methyl)amino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropyl(methyl)amino)acetonitrile is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from simpler compounds like aminoacetonitrile and acetonitrile .

Biological Activity

Acetonitrile, specifically the compound designated as methyl(1-methylethyl)amino-, is a nitrile derivative that has garnered attention for its biological activities. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Acetonitrile is a colorless, volatile liquid widely used as an organic solvent. Its structure allows it to participate in various biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound is metabolized in the body to produce cyanide, which can lead to cytotoxic effects through the inhibition of cytochrome oxidase, ultimately blocking cellular respiration .

The biological activity of acetonitrile and its derivatives can be attributed to their interactions with cellular components, influencing processes such as apoptosis and cell proliferation.

Biological Activity Overview

1. Cytotoxicity Studies
Recent studies have demonstrated that acetonitrile extracts exhibit cytoprotective properties against various chemotherapeutics. For instance, a study involving a 70% acetonitrile extract from Lens culinaris showed significant protective effects against doxorubicin-induced cytotoxicity in HEK293 and SHSY5Y cell lines. The extract enhanced cell survival rates significantly compared to controls (Table 1) .

Table 1: Effect of Acetonitrile Extract on Cell Survival Rates

TreatmentCell Survival Rate (%)Incubation Time (h)
Doxorubicin Alone78.9224
Doxorubicin + Extract112.4324
Doxorubicin Alone90.0048
Doxorubicin + Extract117.4448
Doxorubicin Alone072
Doxorubicin + Extract53.6072

2. Antimicrobial Activity
Acetonitrile has been explored for its potential antimicrobial properties. Research indicates that certain acetonitrile derivatives can enhance the stability and efficacy of antimicrobial peptides (CAMPs), showing broad-spectrum activity against pathogens while maintaining lower cytotoxicity towards mammalian cells .

Case Studies

Case Study 1: Cytoprotection Against Chemotherapeutics
A study evaluated the efficacy of acetonitrile extracts in preventing cytotoxic damage induced by cisplatin and irinotecan on various cell lines. The results indicated that the extracts provided significant protection against these agents, enhancing cell viability substantially over untreated controls .

Case Study 2: Interaction with Antimicrobial Peptides
Another investigation focused on the incorporation of acetonitrile-derived compounds into antimicrobial peptides. The modified peptides displayed improved stability in serum and maintained high activity against a range of bacterial strains while exhibiting reduced toxicity towards human cell lines .

Research Findings

The biological activity of acetonitrile and its derivatives has been extensively studied, revealing several key findings:

  • Cytotoxic Effects : Acetonitrile can induce cytotoxicity through metabolic conversion to cyanide, impacting cellular respiration and leading to apoptosis in sensitive tissues .
  • Protective Roles : Certain extracts containing acetonitrile have shown protective effects against chemotherapeutic agents, suggesting potential applications in adjunct cancer therapies .
  • Antimicrobial Potential : Modified acetonitrile compounds have demonstrated enhanced antimicrobial efficacy, paving the way for novel therapeutic agents .

Properties

CAS No.

62842-31-3

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]acetonitrile

InChI

InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3

InChI Key

OKVCJTAEKCLWKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.